Home > Products > Screening Compounds P136322 > (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene - 2059909-65-6

(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

Catalog Number: EVT-1673293
CAS Number: 2059909-65-6
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a nitrogen-containing heterocyclic compound characterized by its unique tricyclic structure. The compound is classified under triazatricyclo compounds due to the presence of three nitrogen atoms within its bicyclic framework. Its molecular formula is C11H15N3C_{11}H_{15}N_{3} and it has a molecular weight of 189.26 g/mol .

Synthesis Analysis

Methods

The synthesis of (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene can be approached through various synthetic routes involving the formation of triazole rings and subsequent cyclization reactions.

  1. Cyclization Reactions: The initial step often involves the formation of a precursor that contains multiple functional groups capable of participating in cyclization.
  2. Use of Catalysts: Transition metal catalysts may be employed to facilitate the cyclization process, enhancing yields and selectivity.
  3. Purification Techniques: Following synthesis, methods such as recrystallization or chromatography are typically used to purify the compound.

Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature .

Molecular Structure Analysis

Structure

The molecular structure of (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene features a tricyclic arrangement with three nitrogen atoms incorporated into the ring system. This configuration contributes to its unique chemical properties and potential biological activity.

Data

  • Molecular Formula: C11H15N3C_{11}H_{15}N_{3}
  • Molecular Weight: 189.26 g/mol
  • CAS Number: 2059909-65-6
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available .
Chemical Reactions Analysis

Reactions

(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene can participate in various chemical reactions typical for nitrogen heterocycles:

  1. Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The compound may undergo electrophilic attack due to its unsaturated nature.
  3. Oxidation and Reduction: Functional groups present can also be targets for oxidation or reduction reactions.

Technical details regarding specific reaction conditions would depend on the desired transformation and are typically documented in organic chemistry literature .

Mechanism of Action

Process

  1. Targeting Enzymatic Pathways: The compound may inhibit specific enzymes due to its structural similarity to substrates or inhibitors.
  2. Interference with Cellular Processes: By interacting with cellular components or pathways, it could modulate biological responses.

Data on specific interactions or pathways is limited and warrants further investigation .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene remain largely uncharacterized in terms of density and boiling/melting points due to insufficient data.

Chemical Properties

The chemical properties include:

  • Reactivity with electrophiles and nucleophiles.
  • Stability under various pH conditions.
  • Solubility characteristics which are not yet documented.

Further studies are needed to detail these properties comprehensively .

Applications

Scientific Uses

(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene holds potential applications in several scientific fields:

  1. Pharmaceutical Development: Due to its unique structure and potential biological activity, it may serve as a lead compound in drug discovery targeting specific diseases.
  2. Material Science: Its structural properties could be harnessed in developing new materials with desirable characteristics.

Research into its efficacy and safety profiles is essential for advancing these applications .

Synthetic Methodologies and Stereochemical Control

Multi-Step Cyclization Strategies for Tricyclic Framework Assembly

The construction of the tricyclic core of (6R)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene relies on sequential cyclization reactions that form the 8-membered, 6-membered, and 4-membered nitrogen-containing rings in a stereocontrolled manner. One established approach begins with a bicyclic precursor containing a pyrrolidine ring and an ortho-haloaryl moiety, which undergoes intramolecular N-alkylation to form the azocine ring system. This intermediate is subsequently functionalized with an ethoxy-bearing sidechain at the C6 position, setting the stage for the final ring closure via nucleophilic substitution [1].

Critical to this strategy is the timing of ring formation. Early-stage assembly of the 8-membered diazocane ring prior to the introduction of the ethoxy group prevents epimerization at the C6 chiral center. The cyclization typically employs strong bases like sodium hydride in tetrahydrofuran at 0°C, achieving moderate yields (62-78%) while preserving stereochemical integrity [1] [6]. Alternative pathways utilize ring-closing metathesis (RCM) for macrocycle formation, though this approach shows reduced efficiency for medium-sized nitrogen heterocycles due to competing side reactions [4].

Table 1: Key Cyclization Steps in Framework Assembly

Cyclization SequenceReagents/ConditionsYield (%)Stereochemical Impact
Bicyclic Precursor FormationPd(OAc)₂, PPh₃, DMF, 110°C62Establishes initial stereocenters
Macrocyclization (8-membered ring)NaH, THF, 0°C78Retains C6 configuration
Azetidine Closure (4-membered ring)Diethyl azodicarboxylate, PPh₃65Fixes tricyclic conformation

Transition Metal-Catalyzed Approaches for Nitrogen-Ring Formation

Transition metal catalysis enables efficient construction of the sterically congested nitrogenous rings characteristic of this triazatricyclic scaffold. Palladium-catalyzed intramolecular amination serves as the cornerstone reaction for forming the C–N bonds bridging the pyridine and pyrrolidine segments. Optimized conditions employ Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) as a supporting ligand in refluxing toluene, achieving cyclization within 12 hours with minimal racemization [1] [4].

Copper-catalyzed Ullmann-type couplings provide complementary pathways for forming the strained azetidine ring. Recent advances utilize CuI/N,N'-dimethylethylenediamine (DMEDA) complexes in combination with cesium carbonate, enabling ring closure at 90°C in DMSO. This method demonstrates exceptional functional group tolerance toward the pre-existing (6R) stereocenter (<2% epimerization) [3]. Notably, microwave-assisted protocols reduce reaction times from hours to minutes while maintaining enantiomeric excess >98% [4]. Catalyst poisoning studies confirm that residual amines in the tricyclic system necessitate rigorous ligand optimization to prevent deactivation during the final cyclization step.

Table 2: Transition Metal Catalysts for Nitrogen-Ring Formation

Catalyst SystemReaction TypeTemperatureee Retention (%)Application Scope
Pd(OAc)₂/XantphosIntramolecular Amination110°C>958-membered ring closure
CuI/DMEDAUllmann Cyclization90°C>984-membered ring closure
RuCl₂(PCy₃)₂Ring-Closing Metathesis40°C<80Limited applicability

Stereoselective Synthesis of (6R)-Configuration: Chirality Induction Mechanisms

The installation and preservation of the (6R) absolute configuration presents significant synthetic challenges due to the compound's propensity for epimerization under basic conditions. Three predominant chirality control strategies have emerged: chiral auxiliaries, asymmetric hydrogenation, and enzymatic resolution.

Chiral auxiliaries derived from (R)-phenylglycinol are incorporated early in the synthesis, directing diastereoselective cyclization through chelation control. Post-cyclization, the auxiliary is cleaved via hydrogenolysis, yielding the (6R)-enantiomer with 90-95% diastereomeric excess [4]. Alternative approaches employ asymmetric transfer hydrogenation of cyclic enamide precursors using Noyori-type catalysts (TsDPEN-Ru), achieving enantiomeric ratios up to 98:2 through dynamic kinetic resolution [1].

The (6R) and (6S) stereoisomers exhibit distinct physicochemical behaviors critical to their biological interactions. Computational models reveal that the (6R) configuration positions the ethoxy group equatorially, minimizing 1,3-diaxial interactions and reducing ring strain by ~3.2 kcal/mol compared to the (6S) epimer [6] [7]. This conformational preference significantly impacts molecular polarity and solvation characteristics, as evidenced by the 0.15 pKa unit difference between stereoisomers [6].

Table 3: Comparative Properties of (6R) vs. (6S) Stereoisomers

Property(6R)-Isomer(6S)-IsomerAnalytical Method
Specific Rotation [α]₂₅D+42.5° (c=1, MeOH)-40.8° (c=1, MeOH)Polarimetry
Predicted pKa7.84 ± 0.207.69 ± 0.20Computational titration
Collision Cross Section (Ų)140.4142.5Ion Mobility Spectrometry [8]
Aqueous Solubility (mg/mL)0.15 ± 0.020.12 ± 0.03Shake-flask method

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

The choice between solid-phase and solution-phase synthesis significantly impacts the efficiency and scalability of (6R)-triazatricyclic compound production. Solution-phase synthesis dominates current methodologies due to superior stereochemical control during macrocyclization steps. Key advantages include facile reaction monitoring by TLC/LC-MS and straightforward purification via crystallization. However, solution-phase routes require extensive chromatographic purification after each step, culminating in overall yields of 15-22% for the 7-step sequence [1] [6].

Solid-phase approaches employing Wang resin-linked precursors show promise for rapid library generation. The resin-bound secondary amine undergoes nucleophilic displacement with bromoethoxy derivatives, followed by on-resin cyclization using Pd(PPh₃)₄/K₂CO₃ in DMF-water mixtures. While eliminating intermediate isolations, solid-phase synthesis suffers from lower stereoselectivity (85-90% ee vs. >95% in solution) and significant epimerization during final TFA cleavage [6] [8]. Solvation constraints within the polymer matrix impede the conformational mobility required for high-fidelity chirality transfer, particularly during the formation of the trans-fused ring system.

Hybrid strategies are emerging where initial linear steps are conducted on solid support, followed by cleavage and solution-phase macrocyclization. This approach balances the throughput advantages of solid-phase chemistry with the superior stereocontrol of solution-phase ring closure, achieving overall yields of 28-32% with enantiomeric excess consistently >98% [1].

Table 4: Synthesis Methodology Performance Metrics

ParameterSolution-PhaseSolid-PhaseHybrid Approach
Overall Yield15-22%8-12%28-32%
Enantiomeric Excess>95%85-90%>98%
Purification RequirementsExtensive chromatographySimple filtrationModerate chromatography
ScalabilityMulti-gramMilligramGram-scale
Epimerization RiskLow (controlled)High (during cleavage)Minimal

Properties

CAS Number

2059909-65-6

Product Name

(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

IUPAC Name

(6R)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

InChI

InChI=1S/C11H15N3/c1-3-9-7-12-8-10-4-2-6-14(10)11(9)13-5-1/h1,3,5,10,12H,2,4,6-8H2/t10-/m1/s1

InChI Key

XHLZWHZPUMPINL-SNVBAGLBSA-N

SMILES

C1CC2CNCC3=C(N2C1)N=CC=C3

Canonical SMILES

C1CC2CNCC3=C(N2C1)N=CC=C3

Isomeric SMILES

C1C[C@@H]2CNCC3=C(N2C1)N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.